

Application Notes and Protocols for the Analytical Identification of 4,5-Dimethyloctane

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dimethyloctane is a branched-chain alkane with the molecular formula C10H22.[1][2][3][4] As with other hydrocarbons, its identification and quantification are crucial in various fields, including petroleum analysis, environmental monitoring, and as a potential biomarker or impurity in chemical synthesis. This document provides detailed application notes and experimental protocols for the identification of **4,5-Dimethyloctane** using modern analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Physicochemical Properties

A summary of the key physicochemical properties of **4,5-Dimethyloctane** is presented in the table below.

Property	Value	Source
Molecular Formula	C10H22	[1][2][3][4]
Molecular Weight	142.28 g/mol	[1][2][3][4]
CAS Number	15869-96-2	[1][2][3][4]
IUPAC Name	4,5-dimethyloctane	[5]



Analytical Techniques and Protocols Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds like **4,5-Dimethyloctane**. The retention time in the gas chromatograph provides information on the compound's volatility and interaction with the stationary phase, while the mass spectrometer provides a fragmentation pattern that serves as a molecular fingerprint.

The Kovats retention index (RI) is a standardized measure of a compound's retention time, which aids in its identification by comparing experimental values to literature data. The mass spectrum of **4,5-Dimethyloctane** is characterized by specific fragment ions.

Parameter	Value	Reference
Kovats Retention Index (Standard Non-Polar Column)	942, 943, 943.1, 944, 945, 948	[1][5][6]
Most Abundant Fragment (m/z)	70	[5]
Second Most Abundant Fragment (m/z)	43	[5]

This protocol is a general guideline and may require optimization based on the specific instrumentation and sample matrix.

1. Sample Preparation:

- Dissolve the sample containing **4,5-Dimethyloctane** in a volatile organic solvent such as hexane or pentane to a concentration of approximately 1 mg/mL.
- If necessary, perform a serial dilution to bring the concentration within the linear range of the instrument.
- For retention index determination, co-inject the sample with a series of n-alkanes (e.g., C8-C20).



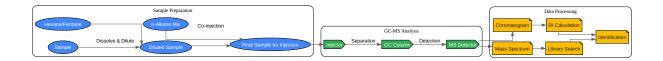
2. GC-MS Instrumentation and Parameters:

Parameter	Recommended Setting
GC Column	Non-polar capillary column (e.g., HP-5MS, DB-5, 30 m x 0.25 mm ID, 0.25 μ m film thickness)
Injector Temperature	250 °C
Injection Mode	Split (e.g., 50:1 split ratio) or Splitless for trace analysis
Injection Volume	1 μL
Carrier Gas	Helium at a constant flow rate of 1.0 mL/min
Oven Temperature Program	Initial temperature: 50 °C, hold for 2 min; Ramp: 10 °C/min to 250 °C, hold for 5 min
MS Transfer Line Temp.	280 °C
Ion Source Temperature	230 °C
Ionization Mode	Electron Ionization (EI) at 70 eV
Mass Analyzer	Quadrupole or Ion Trap
Scan Range	m/z 40-300

3. Data Analysis:

- Identify the peak corresponding to **4,5-Dimethyloctane** based on its retention time.
- Compare the acquired mass spectrum with a reference library (e.g., NIST) for confirmation.
- Calculate the Kovats retention index using the retention times of the n-alkanes.





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Caption: Workflow for the identification of **4,5-Dimethyloctane** using GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of a molecule by probing the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR are valuable for the structural elucidation of **4,5-Dimethyloctane**.

The following table summarizes the reported ¹H NMR chemical shifts for a mixture of optical isomers of **4,5-Dimethyloctane**.[7] Due to the complexity of the overlapping signals in the aliphatic region, precise assignment and coupling constants are challenging to determine from the available data.

Chemical Shift (ppm)	Multiplicity (inferred)	Assignment (tentative)
1.42 - 1.20	m	-CH2-
1.11	m	-CH-
1.04	m	-CH2-
0.885	t	-CH3 (ethyl groups)
0.810	d	-CH3 (methyl groups)
0.745	t	-CH3 (ethyl groups)



Note: The assignments are tentative and based on general chemical shift ranges for alkanes.

1. Sample Preparation:

- Dissolve approximately 5-10 mg of the purified sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

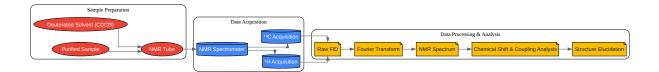
2. NMR Instrumentation and Parameters:

Parameter	¹H NMR	¹³ C NMR
Spectrometer Frequency	≥ 300 MHz	≥ 75 MHz
Solvent	CDCl ₃	CDCl₃
Temperature	298 K	298 K
Pulse Sequence	Standard pulse-acquire	Proton-decoupled pulse- acquire
Number of Scans	16-64	1024-4096
Relaxation Delay	1-2 s	2-5 s
Spectral Width	10-12 ppm	200-220 ppm

3. Data Analysis:

- Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.
- Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
- Analyze the chemical shifts and coupling patterns to elucidate the structure.
- Use 2D NMR techniques such as COSY and HSQC for more detailed structural assignments if necessary.





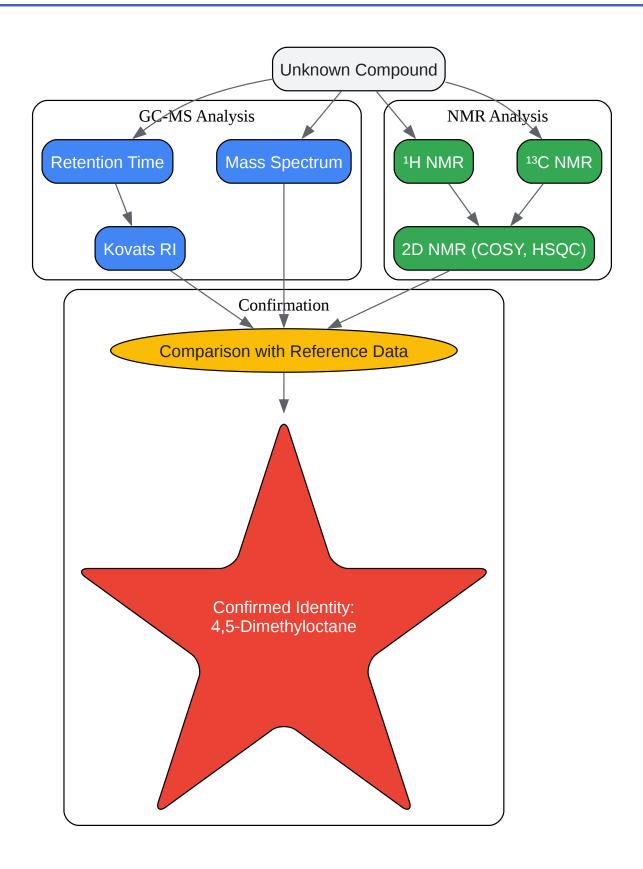
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Caption: Workflow for the structural elucidation of 4,5-Dimethyloctane using NMR.

Confirmatory Identification Strategy

A multi-technique approach is recommended for the unambiguous identification of **4,5- Dimethyloctane**.





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Caption: Logical workflow for the confirmatory identification of **4,5-Dimethyloctane**.



Conclusion

The combination of Gas Chromatography-Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy provides a robust framework for the confident identification and structural elucidation of **4,5-Dimethyloctane**. GC-MS offers high sensitivity and a characteristic fragmentation pattern, which, when combined with the Kovats retention index, allows for reliable identification. NMR spectroscopy provides detailed structural information, confirming the connectivity of the carbon skeleton and the positions of the methyl branches. By following the detailed protocols and data analysis strategies outlined in these application notes, researchers, scientists, and drug development professionals can achieve accurate and reproducible identification of **4,5-Dimethyloctane** in various sample matrices.

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